N-(4-isopropylphenyl)-3-methylbutanamide
Description
N-(4-isopropylphenyl)-3-methylbutanamide is an amide derivative characterized by a 4-isopropylphenyl group attached to a 3-methylbutanamide backbone. Its molecular framework—combining a lipophilic isopropylphenyl moiety with a flexible butanamide chain—may influence solubility, metabolic stability, and target binding, as inferred from structurally similar compounds.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-methyl-N-(4-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C14H21NO/c1-10(2)9-14(16)15-13-7-5-12(6-8-13)11(3)4/h5-8,10-11H,9H2,1-4H3,(H,15,16) |
InChI Key |
HHOPWIXCWMQCPV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C(C)C |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Key structural variations among analogs include substituents on the phenyl ring, backbone modifications, and additional functional groups. Below is a comparative analysis:
Key Observations :
- Lipophilicity : The 4-isopropylphenyl group in the target compound likely enhances membrane permeability compared to hydrophilic analogs like N-(4-hydroxy-3-{...}phenyl)butanamide .
- Backbone Flexibility: The 3-methylbutanamide chain offers conformational flexibility, contrasting with rigidified structures like thiazolidinedione (5e) or oxazolidinone () derivatives .
- Targeted Delivery : ADC1770 () exemplifies how the 3-methylbutanamide scaffold can be integrated into drug conjugates for targeted therapy, leveraging PEG and peptide linkers for improved bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
